Ethyl 2-methylmorpholine-2-carboxylate hydrochloride
Overview
Description
Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a chemical compound with the CAS number 2060062-09-9 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular weight of this compound is 209.67 . The InChI code is 1S/C8H15NO3.ClH/c1-3-11-7(10)8(2)6-9-4-5-12-8;/h9H,3-6H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 140-141°C . It is stored at room temperature .Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a compound related in structure and reactivity to ethyl 2-methylmorpholine-2-carboxylate hydrochloride, has been utilized in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation with N-tosylimines. This process, catalyzed by organic phosphine, showcases the potential of such compounds in creating complex molecules with high regioselectivity and diastereoselectivity, highlighting their importance in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).
Study of Molecular Complexes and Crystal Structures
Compounds like N-methylmorpholine betaine hydrochloride have been synthesized and analyzed for their molecular complexes and crystal structures, particularly in their interactions with various mineral acids. The detailed study of these complexes through FTIR and NMR spectroscopy offers insights into the molecular interactions, such as hydrogen bonding and proton transfer mechanisms. These findings are crucial for the development of new materials and understanding of molecular interactions in various chemical environments (Dega-Szafran et al., 2002).
Development of New Synthetic Methodologies
Research has shown the catalyzed synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, presenting a new methodology for the construction of bioactive compounds. This demonstrates the role of morpholine derivatives in facilitating innovative synthetic routes for pharmaceuticals, underlining the importance of such compounds in drug discovery and development (Trstenjak, Ilaš, & Kikelj, 2013).
Material Science and Corrosion Inhibition
The study of triazepines carboxylate substituted compounds, including ethyl derivatives, as acid corrosion inhibitors for mild steel offers a glimpse into the application of these chemicals in material science. Their effectiveness in protecting metal surfaces from corrosion in acidic environments underscores the potential of this compound in similar applications, contributing to the development of new corrosion inhibitors (Alaoui et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-methylmorpholine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-11-7(10)8(2)6-9-4-5-12-8;/h9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTFVLKOFXNWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCCO1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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